REACTION_SMILES
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[CH2:25]([Cl:26])[Cl:27].[CH3:1][CH:2]([C:3]([CH3:4])([CH3:5])[CH3:6])[NH2:7].[Cl:13][C:14]([Cl:15])([O:16][C:17](=[O:18])[O:19][C:20]([Cl:21])([Cl:22])[Cl:23])[Cl:24].[Na+:12].[O-:8][C:9]([OH:10])=[O:11]>>[CH3:1][CH:2]([C:3]([CH3:4])([CH3:5])[CH3:6])[N:7]=[C:9]=[O:8]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(N)C(C)(C)C
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(OC(Cl)(Cl)Cl)OC(Cl)(Cl)Cl
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(N=C=O)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_SMILES
|
[CH2:25]([Cl:26])[Cl:27].[CH3:1][CH:2]([C:3]([CH3:4])([CH3:5])[CH3:6])[NH2:7].[Cl:13][C:14]([Cl:15])([O:16][C:17](=[O:18])[O:19][C:20]([Cl:21])([Cl:22])[Cl:23])[Cl:24].[Na+:12].[O-:8][C:9]([OH:10])=[O:11]>>[CH3:1][CH:2]([C:3]([CH3:4])([CH3:5])[CH3:6])[N:7]=[C:9]=[O:8]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(N)C(C)(C)C
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C(OC(Cl)(Cl)Cl)OC(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=C([O-])O
|
Name
|
|
Type
|
product
|
Smiles
|
CC(N=C=O)C(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |